
1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole” is a complex organic compound. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group are a bromobenzyl group and a bromobenzylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (in the indole and bromobenzyl groups) and a sulfur atom (in the bromobenzylthio group). The bromine atoms would add extra weight to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of indoles, bromobenzyls, and thioethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its constituent groups. For example, the presence of bromine would likely make the compound relatively heavy and possibly reactive. The sulfur atom in the bromobenzylthio group might also contribute to reactivity .Aplicaciones Científicas De Investigación
Synthesis of Indole-Annulated Sulfur Heterocycles
Majumdar et al. (2008) explored the synthesis of indole-annulated sulfur heterocycles using 2-[(2-bromobenzyl)sulfonyl]indoles and 2-[(2-bromobenzyl)sulfanyl]indole. This process furnished benzo[c]thiopyrano[2,3-b]indoles via 6-endo-trig cyclization, demonstrating the compound's utility in creating structurally complex molecules (Majumdar et al., 2008).
Antimicrobial Activities
Kaneria et al. (2016) synthesized derivatives of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol and examined their antimicrobial activities. This study highlights the potential of such compounds in combating bacterial and fungal strains, underscoring the relevance of 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole in the development of antimicrobial agents (Kaneria et al., 2016).
Aromatase Inhibition
Research by Marchand et al. (1998) on the synthesis of various 1-(halobenzyl) and 1-tosyl-3-(azolylmethyl)-1H-indoles, including halobenzyl derivatives, revealed their inhibitory activity against P450 aromatase, a key enzyme in estrogen biosynthesis. This indicates the compound's potential application in therapeutic strategies against estrogen-dependent cancers (Marchand et al., 1998).
DNA Topoisomerase Inhibition in Leishmaniasis
Ray et al. (1997) developed novel indolyl quinoline analogs, including derivatives of 2-(2-bromobenzyl)-3-(indolyl)-quinoline, demonstrating their inhibitory effects on type I and II DNA topoisomerases of Leishmania donovani. This study suggests the potential of these compounds in developing treatments for leishmaniasis, a neglected tropical disease (Ray et al., 1997).
Antifungal Activity and Crystal Structure
Mu et al. (2015) synthesized a compound featuring a (4-bromobenzyl)thio moiety and evaluated its structure and antifungal properties. This highlights the relevance of this compound derivatives in the development of antifungal agents and in structural chemistry studies (Mu et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(4-bromophenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Br2NS/c23-18-9-5-16(6-10-18)13-25-14-22(20-3-1-2-4-21(20)25)26-15-17-7-11-19(24)12-8-17/h1-12,14H,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPYNUHIXUHLJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Br2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)
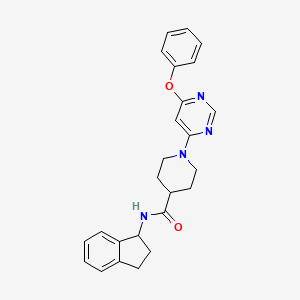

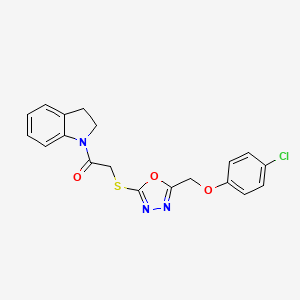

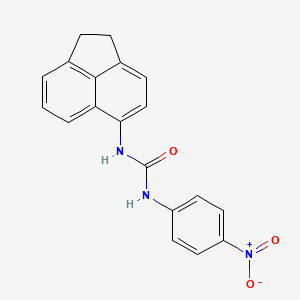

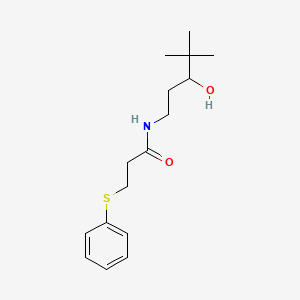

![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)
![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)
![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)
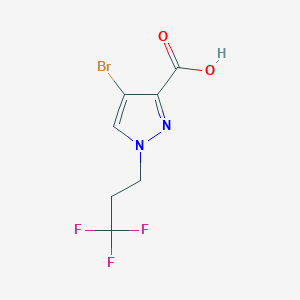
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)